(R)-1-(2,4-Dimethoxyphenyl)ethanamine
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Overview
Description
®-1-(2,4-Dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a chiral amine, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,4-Dimethoxyphenyl)ethanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method involves the reduction of 2,4-dimethoxyphenylacetone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a chiral catalyst to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of ®-1-(2,4-Dimethoxyphenyl)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,4-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
®-1-(2,4-Dimethoxyphenyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(2,4-Dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2,4-Dimethoxyphenyl)ethanamine: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,4-Dimethoxyphenethylamine: A structurally related compound with different functional groups.
2,4-Dimethoxyamphetamine: Another related compound with distinct pharmacological properties.
Uniqueness
®-1-(2,4-Dimethoxyphenyl)ethanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other related compounds. Its unique chemical structure also allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
(1R)-1-(2,4-dimethoxyphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDFPSLDFRVYEU-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212160-02-5 |
Source
|
Record name | (1R)-1-(2,4-dimethoxyphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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